molecular formula C14H20N2S B3052271 1-Cyclohexyl-3-(3-methylphenyl)thiourea CAS No. 39964-37-9

1-Cyclohexyl-3-(3-methylphenyl)thiourea

Cat. No.: B3052271
CAS No.: 39964-37-9
M. Wt: 248.39 g/mol
InChI Key: ISZIJHZUXYLZJN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3-methylphenyl)thiourea is an organosulfur compound with a unique structure that combines a cyclohexyl group and a 3-methylphenyl group linked by a thiourea moiety. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclohexylamine with 3-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

Cyclohexylamine+3-Methylphenyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{3-Methylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+3-Methylphenyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-(3-methylphenyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

1-Cyclohexyl-3-(3-methylphenyl)thiourea can be compared with other thiourea derivatives such as:

  • 1-Cyclohexyl-3-(3-chlorophenyl)thiourea
  • 1-Cyclohexyl-3-(3-nitrophenyl)thiourea
  • 1-Cyclohexyl-3-(3-methoxyphenyl)thiourea

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly influence their chemical reactivity and biological activities. The unique combination of the cyclohexyl and 3-methylphenyl groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZIJHZUXYLZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364190
Record name F0856-0116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39964-37-9
Record name NSC131963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0856-0116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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